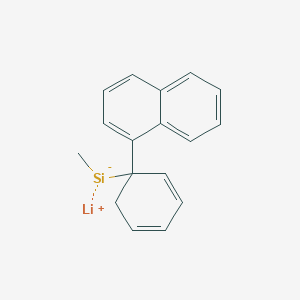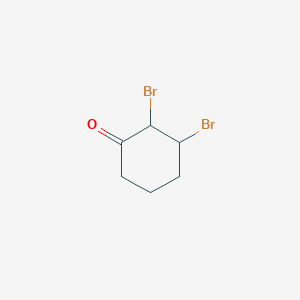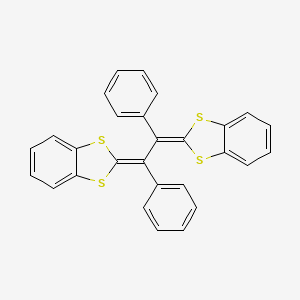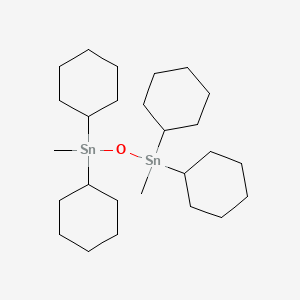
1,3-Dioxolane-4-methanol, 2,2-dimethyl-5-phenyl-, (4S,5R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dioxolane-4-methanol, 2,2-dimethyl-5-phenyl-, (4S,5R)- is a chiral compound with a complex structure that includes a dioxolane ring, a methanol group, and a phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxolane-4-methanol, 2,2-dimethyl-5-phenyl-, (4S,5R)- typically involves the condensation of carbonyl compounds with vicinal diols. One common method is the reaction of benzaldehyde with glycerol in the presence of a base catalyst such as sodium hydroxide. The reaction is carried out under heating conditions, followed by distillation or extraction to isolate the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dioxolane-4-methanol, 2,2-dimethyl-5-phenyl-, (4S,5R)- can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under controlled conditions.
Major Products
Oxidation: Formation of benzaldehyde or benzoic acid.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Formation of halogenated or nitrated phenyl derivatives.
Applications De Recherche Scientifique
1,3-Dioxolane-4-methanol, 2,2-dimethyl-5-phenyl-, (4S,5R)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized as an intermediate in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of 1,3-Dioxolane-4-methanol, 2,2-dimethyl-5-phenyl-, (4S,5R)- involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to modulation of their activity. The specific pathways involved depend on the context of its application, such as inhibition of specific enzymes or activation of receptors .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dioxolane-4-methanol, 2,2-dimethyl-: A structurally similar compound with different substituents.
2-Phenyl-1,3-dioxolane-4-methanol: Another related compound with a phenyl group at a different position.
Uniqueness
1,3-Dioxolane-4-methanol, 2,2-dimethyl-5-phenyl-, (4S,5R)- is unique due to its specific stereochemistry and the presence of both a dioxolane ring and a phenyl group. This combination of features imparts distinct chemical and biological properties, making it valuable for specialized applications.
Propriétés
Numéro CAS |
162600-00-2 |
|---|---|
Formule moléculaire |
C12H16O3 |
Poids moléculaire |
208.25 g/mol |
Nom IUPAC |
[(4S,5R)-2,2-dimethyl-5-phenyl-1,3-dioxolan-4-yl]methanol |
InChI |
InChI=1S/C12H16O3/c1-12(2)14-10(8-13)11(15-12)9-6-4-3-5-7-9/h3-7,10-11,13H,8H2,1-2H3/t10-,11+/m0/s1 |
Clé InChI |
INLPMARGHPUMDP-WDEREUQCSA-N |
SMILES isomérique |
CC1(O[C@H]([C@H](O1)C2=CC=CC=C2)CO)C |
SMILES canonique |
CC1(OC(C(O1)C2=CC=CC=C2)CO)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Dichlorobis[(3S)-3,7-dimethyloctyl]silane](/img/structure/B14259548.png)


![Cyclohexanol, 1-[(3,5-dimethoxyphenyl)methyl]-](/img/structure/B14259576.png)


![2,2'-[1,3-Phenylenebis(oxy)]bis(4-methyl-1,3,2-dioxaphosphinane)](/img/structure/B14259586.png)
![2-(Acetyloxy)-4-[(2-methylacryloyl)amino]benzoic acid](/img/structure/B14259594.png)

![1,1'-[(2-Fluoro-1,4-phenylene)di(ethene-2,1-diyl)]bis(2-fluorobenzene)](/img/structure/B14259614.png)
![3,4-Dibromo-8-oxabicyclo[3.2.1]octa-3,6-dien-2-one](/img/structure/B14259624.png)

![5-[2-(4-Methoxy-2-nitrophenyl)hydrazinylidene]-4-methyl-2,6-dioxo-1-{3-[(propan-2-yl)oxy]propyl}-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B14259636.png)

